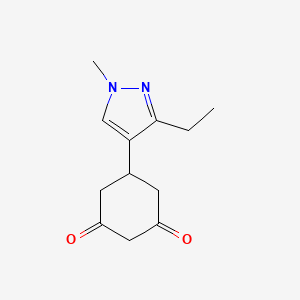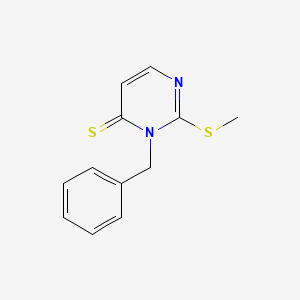
3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a benzyl group, a methylthio group, and a thione group attached to the pyrimidine ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: Benzylamine, methylthiourea, and a suitable pyrimidine precursor.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Synthetic Route:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products can include sulfoxides, sulfones, thiols, and various substituted pyrimidines.
Scientific Research Applications
3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione can be compared with other similar compounds, such as:
3-Benzyl-2-(methylthio)pyrimidine-4(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
2-(Methylthio)pyrimidine-4(3H)-thione: Lacks the benzyl group, making it less bulky and potentially less active.
3-Benzyl-2-(methylthio)pyridine: Pyridine analog with different electronic properties due to the nitrogen position in the ring.
The uniqueness of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89185-14-8 |
|---|---|
Molecular Formula |
C12H12N2S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanylpyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S2/c1-16-12-13-8-7-11(15)14(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
VJXDLUDSFXQSAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


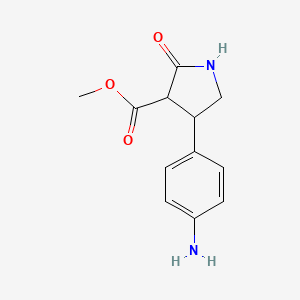
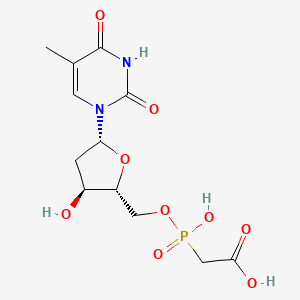
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
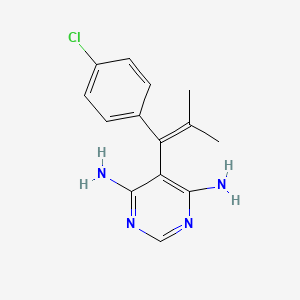
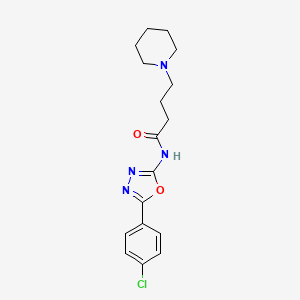
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
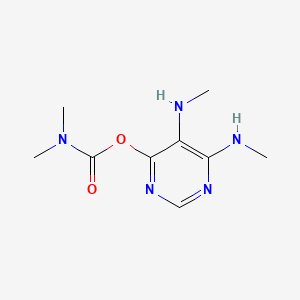
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
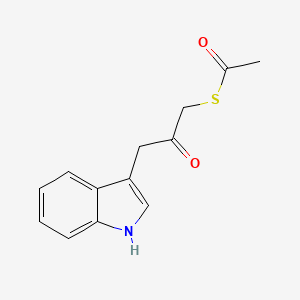


![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
